(E)-(2-Isopropylstyryl)boronic acid
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Overview
Description
(E)-(2-Isopropylstyryl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a styryl moiety with an isopropyl substituent. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-(2-Isopropylstyryl)boronic acid can be synthesized through various methods. One common approach involves the hydroboration of this compound with borane reagents, followed by oxidation to yield the boronic acid. Another method involves the palladium-catalyzed borylation of this compound using bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration or borylation processes, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-Isopropylstyryl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: (E)-(2-Isopropylstyryl)alcohol or (E)-(2-Isopropylstyryl)ketone.
Reduction: (E)-(2-Isopropylstyryl)alkane.
Substitution: Various substituted styryl derivatives.
Scientific Research Applications
(E)-(2-Isopropylstyryl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (E)-(2-Isopropylstyryl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic moiety to the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(E)-(2-Isopropylstyryl)boronic acid is unique due to its specific structural features, which impart distinct reactivity and selectivity in cross-coupling reactions. The presence of the isopropyl group enhances its stability and reactivity compared to other boronic acids .
Properties
Molecular Formula |
C11H15BO2 |
---|---|
Molecular Weight |
190.05 g/mol |
IUPAC Name |
[(E)-2-(2-propan-2-ylphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C11H15BO2/c1-9(2)11-6-4-3-5-10(11)7-8-12(13)14/h3-9,13-14H,1-2H3/b8-7+ |
InChI Key |
HHBOHLNPPLULFZ-BQYQJAHWSA-N |
Isomeric SMILES |
B(/C=C/C1=CC=CC=C1C(C)C)(O)O |
Canonical SMILES |
B(C=CC1=CC=CC=C1C(C)C)(O)O |
Origin of Product |
United States |
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